3-Bromo-5-methyl-2-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H10BBrO3 . It has a molecular weight of 244.88 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methyl-2-methoxyphenylboronic acid consists of a phenyl ring substituted with a bromo, methyl, and methoxy group, and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-methyl-2-methoxyphenylboronic acid are not detailed in the search results, boronic acids are known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-methyl-2-methoxyphenylboronic acid include a melting point of 102-106 °C . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 367.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
However, boronic acids, including “3-Bromo-5-methyl-2-methoxyphenylboronic acid”, are generally used in organic chemistry for various applications such as in the Suzuki reaction . They are also used in the synthesis of biologically active compounds and in the development of new materials .
- Boronic acids, including “3-Bromo-5-methyl-2-methoxyphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, which is widely used in organic synthesis .
- The boronic acid acts as a nucleophile, transferring an organic group to a palladium complex during the transmetalation step of the reaction .
- Boronic acids can be used in the synthesis of biologically active compounds . While specific examples for “3-Bromo-5-methyl-2-methoxyphenylboronic acid” are not available, boronic acids are generally used in the synthesis of various pharmaceuticals and bioactive molecules.
- Boronic acids are also used in the development of new materials . They can form covalent bonds with various substrates, allowing for the creation of complex structures.
Suzuki-Miyaura Cross-Coupling Reactions
Synthesis of Biologically Active Compounds
Development of New Materials
Protodeboronation Reactions
- Certain boronic acids have been used in the creation of tweezers-like aromatic molecules with luminescent properties . While specific examples for “3-Bromo-5-methyl-2-methoxyphenylboronic acid” are not available, it’s possible that it could be used in similar applications.
Luminescent Properties
Synthesis of Indole Derivatives
Safety And Hazards
properties
IUPAC Name |
(3-bromo-2-methoxy-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCYDMSPACJBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400670 |
Source
|
Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-methoxyphenylboronic acid | |
CAS RN |
870717-99-0 |
Source
|
Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methyl-2-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.